5-Methyl-2-n-propoxythiophenol
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Overview
Description
5-Methyl-2-n-propoxythiophenol is an organic compound with the molecular formula C10H14OS. It belongs to the class of thiophenols, which are characterized by the presence of a thiol group (-SH) attached to a benzene ring. This compound is notable for its unique structural features, which include a methyl group at the 5-position and a propoxy group at the 2-position of the thiophenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-n-propoxythiophenol can be achieved through various synthetic routes. One common method involves the alkylation of 5-methylthiophenol with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction can be represented as follows:
5-Methylthiophenol+1-Bromopropane→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation reaction. Additionally, the use of automated reactors and advanced purification techniques can ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-n-propoxythiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anion.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
5-Methyl-2-n-propoxythiophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-2-n-propoxythiophenol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: The parent compound with a simple thiol group attached to a benzene ring.
2-Methylthiophenol: Similar structure but with a methyl group at the 2-position.
4-Propoxythiophenol: Similar structure but with a propoxy group at the 4-position.
Uniqueness
5-Methyl-2-n-propoxythiophenol is unique due to the specific positioning of the methyl and propoxy groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-methyl-2-propoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-3-6-11-9-5-4-8(2)7-10(9)12/h4-5,7,12H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVIWQWKOBLDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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